molecular formula C16H10N2O6 B12918861 4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid

4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid

Cat. No.: B12918861
M. Wt: 326.26 g/mol
InChI Key: NURIEBGAXPYCBS-FNORWQNLSA-N
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Description

4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a nitrofuran moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 5-nitrofuran-2-carbaldehyde with 4-hydroxyquinoline-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in bacterial cells. This oxidative stress can damage cellular components, ultimately inhibiting bacterial growth . Additionally, the quinoline core can interact with DNA and enzymes, further contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-3-carboxylic acid is unique due to the combination of the quinoline core and the nitrofuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H10N2O6

Molecular Weight

326.26 g/mol

IUPAC Name

2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C16H10N2O6/c19-15-10-3-1-2-4-11(10)17-12(14(15)16(20)21)7-5-9-6-8-13(24-9)18(22)23/h1-8H,(H,17,19)(H,20,21)/b7-5+

InChI Key

NURIEBGAXPYCBS-FNORWQNLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)/C=C/C3=CC=C(O3)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)C=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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